
1-tert-butyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-butyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a methoxy group attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea typically involves the reaction of tert-butyl isocyanate with a suitable alcohol derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-tert-butyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the urea moiety can produce primary or secondary amines.
Scientific Research Applications
1-tert-butyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-tert-butyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or proteins, leading to inhibition or modulation of their activity. The molecular targets and pathways involved can vary, but typically include interactions with active sites or binding pockets of target proteins.
Comparison with Similar Compounds
1-tert-butyl-3-(2-hydroxy-2-methylpropyl)urea: Lacks the methoxy group, which can affect its reactivity and applications.
1-tert-butyl-3-(2-methoxy-2-methylpropyl)urea: Lacks the hydroxy group, which can influence its chemical properties and interactions.
Uniqueness: 1-tert-butyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea is unique due to the presence of both hydroxy and methoxy groups, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
1-tert-butyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O3/c1-9(2,3)12-8(13)11-6-10(4,14)7-15-5/h14H,6-7H2,1-5H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGTVJCIIAMVQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC(C)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,5,6,7-Tetrahydro-[1,3]thiazolo[4,5-b]pyridin-2-amine;hydrobromide](/img/structure/B2512410.png)
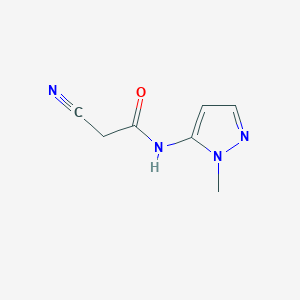
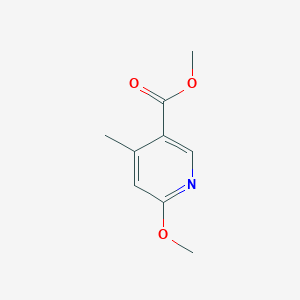

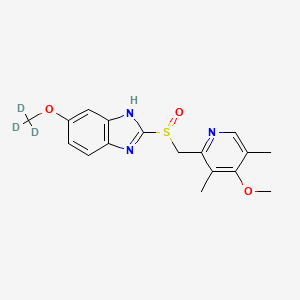
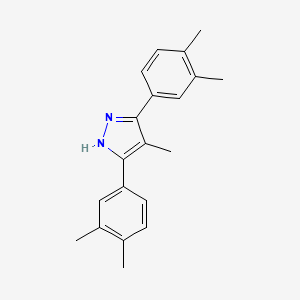
![N-[(4-methylphenyl)methyl]-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2512420.png)
![6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2512422.png)

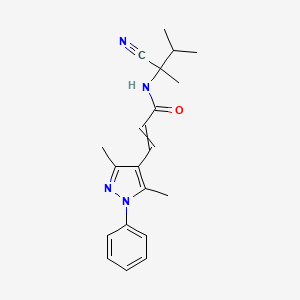
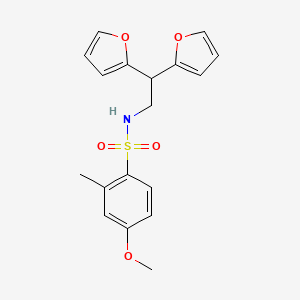
![6-Chloro-5-cyclopropylpyrazolo[1,5-A]pyrimidine-7-carboxylic acid](/img/structure/B2512430.png)
![4-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}-1-(thiophene-2-sulfonyl)piperidine](/img/structure/B2512431.png)
![4-(4-(4-chlorobenzyl)piperazin-1-yl)-6-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2512432.png)
